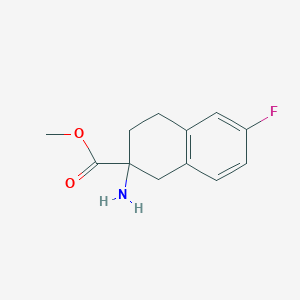

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

Description

This compound is a partially hydrogenated naphthalene derivative featuring a 2-amino group, a 6-fluoro substituent, and a methyl ester at the 2-position. Its structure combines conformational flexibility (due to the tetrahydro ring) with functional groups that may enhance bioactivity, such as hydrogen-bonding capacity (amino) and metabolic stability (fluoro) .

Properties

IUPAC Name |

methyl 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEOWIRRVOVGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=C(C1)C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655065 | |

| Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-16-8 | |

| Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthetic approach typically involves the following sequential transformations:

- Starting Material: Substituted tetrahydronaphthalene derivatives or naphthoic acid derivatives are used as precursors.

- Esterification: Conversion of the carboxylic acid group to the methyl ester, often via reaction with methanol under acidic or catalytic conditions.

- Fluorination: Introduction of the fluoro substituent at the 6-position is achieved through selective electrophilic fluorination or via fluorinated starting materials.

- Amination: Introduction of the amino group at the 2-position, either by direct amination or via reduction of nitro precursors or by substitution reactions.

- Hydrogenation/Reduction: Partial saturation of the naphthalene ring to the tetrahydro form is performed by catalytic hydrogenation or chemical reduction methods.

Detailed Process from Patent Literature

According to US Patent US9365494B2, a process for synthesizing amino-methyl tetralin derivatives (which includes compounds structurally related to 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester) involves:

- Step 1: Preparation of an ester intermediate via esterification of the corresponding carboxylic acid.

- Step 2: Hydrolysis of the ester intermediate under controlled conditions to yield the corresponding carboxylic acid derivative, which can be isolated or further transformed.

- Step 3: Introduction of the amino group through substitution or reductive amination, often using suitable amine sources or reagents.

- Step 4: Fluorination is incorporated either by using fluorinated precursors or through late-stage electrophilic fluorination.

- Step 5: Purification and isolation of the methyl ester form of the amino-fluoro tetrahydronaphthalene compound.

This patent emphasizes controlled hydrolysis and the use of specific catalysts or reagents to ensure regioselectivity and high yield of the amino-fluoro ester derivative.

Alternative Synthetic Insights from Related Patents and Literature

The WO1999005134A1 patent describes synthetic routes to substituted tetrahydronaphthalene derivatives involving:

- Use of activating reagents such as N,N'-carbonyldiimidazole or N,N'-dicyclohexylcarbodiimide to facilitate esterification or amide bond formation.

- Reduction of alkyl esters using lithium aluminum hydride in solvents like diethyl ether or tetrahydrofuran to obtain alcohol intermediates, followed by catalytic hydrogenation to remove protecting groups or reduce aromatic rings to tetrahydro derivatives.

- The reaction temperatures are carefully controlled between +20 °C and +150 °C for coupling steps, and hydrogenation steps occur between +20 °C and +120 °C.

- Crystallization and purification steps involve solvents such as acetone-water mixtures, with yields reported around 29% for some intermediates.

Key Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Esterification | Carboxylic acid to methyl ester | Methanol, acid catalyst (e.g., HCl, H2SO4), reflux | Standard Fischer esterification |

| Fluorination | Electrophilic fluorination or use of fluorinated precursors | Selective fluorinating agents, controlled temperature | Ensures regioselective fluorination at C-6 |

| Amination | Substitution or reductive amination | Ammonia or amine sources, reducing agents (e.g., NaBH4) | Amino group introduced at C-2 |

| Reduction/Hydrogenation | Aromatic to tetrahydro ring | Catalysts (Pd, Rh, Pt, Ni), H2 gas, solvents (ethanol, acetic acid) | Saturates ring without affecting other groups |

| Hydrolysis (if needed) | Ester hydrolysis | Base or acid hydrolysis (e.g., NaOH or HCl) | Used to convert esters to acids or vice versa |

Research Findings and Yield Data

- Yields for the key intermediates and final product vary depending on the exact synthetic route and purification methods.

- Hydrolysis steps typically proceed with high conversion rates under mild conditions, but purification can affect isolated yields.

- Catalytic hydrogenation for ring saturation is efficient but requires careful control to avoid over-reduction or side reactions.

- Fluorination steps are critical for regioselectivity and often require specialized reagents or fluorinated starting materials to achieve high purity and yield.

- Amination is generally achieved through substitution or reductive amination with moderate to good yields depending on the precursor used.

Summary Table of Preparation Methods

| Method Aspect | Description | Typical Conditions/Notes |

|---|---|---|

| Starting Material | Substituted naphthoic acid or tetrahydronaphthalene | Commercially available or synthesized |

| Esterification | Conversion to methyl ester | Methanol, acid catalyst, reflux |

| Fluorination | Introduction of fluoro substituent at C-6 | Electrophilic fluorinating agents, controlled temp |

| Amination | Introduction of amino group at C-2 | Ammonia or amine, reductive amination |

| Ring Saturation | Hydrogenation to tetrahydro derivative | Pd/Rh/Pt/Ni catalyst, H2 gas, ethanol or acetic acid |

| Purification | Crystallization, solvent extraction | Acetone-water, filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester has been explored for its potential as a pharmaceutical agent. The presence of the amino group allows for interactions with biological targets, making it a candidate for further investigation in drug design.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin receptor activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, warranting further exploration in treating mood disorders.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, leading to the development of new derivatives with enhanced biological activities.

Example Synthesis Pathway

- Starting Material : 2-Amino-6-fluoro-naphthalene.

- Reagents : Methyl chloroformate for esterification.

- Reaction Conditions : Conducted under basic conditions to facilitate nucleophilic attack.

Fluorine Chemistry

The incorporation of fluorine into organic molecules is known to enhance metabolic stability and bioactivity. This compound's fluorinated structure may lead to increased potency in biological assays compared to non-fluorinated analogs.

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of fluorinated compounds similar to this compound. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological Assessments

Toxicity evaluations are essential for any new compound entering preclinical trials. Initial assessments indicate that this compound exhibits low toxicity levels in vitro, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) 2-Amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid (CAS 659736-91-1)

- Key Differences: Replaces fluorine with bromine at position 4. The dihydro (two double bonds retained) vs. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity in biological systems but enhance lipophilicity.

- Safety : Safety Data Sheets (SDS) highlight standard handling protocols, though toxicity data are unspecified .

b) 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid derivatives

- Examples :

- Carboxamide and nitrile groups may confer distinct solubility profiles (e.g., amides are more polar than esters). Pharmacopeial tests confirm compliance with sterility and pH standards, suggesting pharmaceutical applicability .

Naphthoic Acid Derivatives

a) 3-Amino-2-naphthoic acid (CAS 5959-52-4) and 6-Amino-2-naphthoic acid (CAS 116668-47-4)

- Structural Features: Fully aromatic naphthalene cores with amino groups at positions 3 or 5.

- Physical Properties :

- Applications : Used as intermediates in dye and pharmaceutical synthesis.

Fluorinated and Esterified Analogs

a) 5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid 1-methylethyl ester (CAS InChIKey: WORAABPHXZDEEI-UHFFFAOYSA-N)

- The 1-methylethyl ester (isopropyl ester) increases steric bulk compared to the methyl ester, possibly affecting enzyme binding or hydrolysis rates .

Comparative Data Table

Research Implications and Challenges

Biological Activity

2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (CAS No. 885274-16-8) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties and structure-activity relationships (SARs), supported by relevant data and case studies.

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.24 g/mol

- Synonyms : Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential anticancer and anti-inflammatory properties. The following sections outline the findings from various studies.

Anticancer Activity

Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

These values indicate that the compound exhibits significant cytotoxicity, comparable to established anticancer agents like doxorubicin.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory markers in various cellular models. The structure-activity relationship suggests that the presence of the amino group at position 2 and the fluorine atom at position 6 are critical for enhancing anti-inflammatory activity.

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Interference with Cell Signaling Pathways : It is suggested that the compound could disrupt signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on A-431 Cells : This study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced edema and lower levels of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the core structure can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Enhances cytotoxicity |

| Amino group presence | Critical for anti-inflammatory effects |

This information is crucial for designing more potent derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with fluorinated tetralin intermediates. For example:

Fluorination : Introduce fluorine at the 6-position of 1,2,3,4-tetrahydronaphthalene via electrophilic aromatic substitution using Selectfluor® or similar agents .

Carboxylic Acid Formation : Oxidize the methyl group at position 2 using KMnO₄ or CrO₃ under acidic conditions .

Esterification : React the carboxylic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

Amination : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control .

- Optimization : Monitor reaction progress using HPLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd/C for hydrogenation) to improve yields .

Q. How can the stereochemical configuration of the amino and fluoro substituents be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to assess spatial proximity of substituents. The ¹⁹F NMR chemical shift (~-120 to -150 ppm) helps confirm fluorine position .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of the fluorine substituent in this compound?

- Approach :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects. Fluorine’s electronegativity alters electron density at the 6-position, influencing nucleophilic/electrophilic behavior .

- Simulate reaction pathways for fluorination using quantum chemical reaction path searches (e.g., GRRM software) to identify transition states and intermediates .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC₅₀ values may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC-UV/ELSD and elemental analysis .

- Stereochemical Variants : Test isolated enantiomers separately using chiral resolution techniques .

- Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO vs. aqueous) across studies .

Q. How can the stability of the ester group under physiological conditions be improved?

- Design Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.